Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate
Description
This compound features a 1,6-naphthyridine core, a bicyclic aromatic heterocycle, substituted at the 2-position with chlorine and at the 7-position with a methyl-linked tert-butyl carbamate group. The tert-butyl carbamate acts as a protective group for amines, enhancing solubility and stability during synthetic processes . The 1,6-naphthyridine scaffold is prevalent in medicinal chemistry due to its rigid planar structure, which facilitates interactions with biological targets such as kinases .
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-1,6-naphthyridin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)20-13(19)17-8-10-6-11-9(7-16-10)4-5-12(15)18-11/h4-7H,8H2,1-3H3,(H,17,19) |
InChI Key |
PBEVZRGCNZPKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=CC(=N2)Cl)C=N1 |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate, with the CAS number 2677885-96-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H16ClN3O2
- Molecular Weight : 293.75 g/mol
- IUPAC Name : tert-butyl ((2-chloro-1,6-naphthyridin-7-yl)methyl)carbamate
- Purity : Typically around 95% to 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as a GABA receptor ligand , which may influence neurotransmission and exhibit anxiolytic effects. Similar compounds have shown promise in modulating GABAergic activity, potentially providing therapeutic benefits in anxiety and related disorders .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of similar electrophilic compounds through the activation of the Keap1/Nrf2 pathway. This pathway is crucial in cellular defense against oxidative stress. This compound may exert similar effects by promoting the expression of phase II detoxifying enzymes, thereby protecting neuronal cells from oxidative damage .
Case Studies
Case Study 1: GABA Modulation
In a study examining the effects of GABA receptor ligands on anxiety-related behaviors in animal models, compounds structurally related to this compound showed significant reductions in anxiety-like behaviors when administered at specific doses. These findings suggest that further investigation into this compound's GABAergic activity could yield promising results for anxiety treatment.
Case Study 2: Antimicrobial Efficacy
A comparative study on various naphthyridine derivatives demonstrated that certain structural modifications enhanced antimicrobial potency against resistant bacterial strains. While direct testing on this compound is needed, the trends observed may provide insights into its potential applications in antimicrobial therapies.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity is influenced by its structural features:
Structural Analog Comparison
A comparison of structurally related compounds highlights differences in reactivity:
Stability and Handling Considerations
The compound’s stability is influenced by:
Comparison with Similar Compounds
Core Heterocycle Variations
A. Cyclopentane/Cyclopentyl Derivatives
- Examples :
- Key Differences: Core Structure: Cyclopentane (saturated 5-membered ring) vs. 1,6-naphthyridine (unsaturated bicyclic ring). Substituents: Hydroxy groups on cyclopentane vs. chloro and carbamate on naphthyridine.
B. Piperidine Derivatives
- Examples :
- Key Differences :
- Core Structure : Piperidine (6-membered saturated ring) vs. naphthyridine.
- Substituents : Hydroxy or methyl groups on piperidine vs. chloro and carbamate on naphthyridine.
- Implications : Piperidine derivatives offer conformational flexibility, which may aid in binding to globular protein pockets. However, the naphthyridine’s rigidity could enhance target selectivity .
1,6-Naphthyridine Analogues
A. Substituent Variations on the Naphthyridine Core
- Examples :
- Key Differences :
- Substituents : Fluoro, methyl, and ureido groups in analogues vs. chloro and methyl-carbamate in the target.
- Implications :
- Electron Effects : Chloro (electron-withdrawing) may reduce electron density at the naphthyridine core compared to methyl or fluoro (mild electron-withdrawing), influencing reactivity in cross-coupling reactions .
B. Carbamate Attachment
- Direct vs. Methylene-Linked Carbamate :
- Preparation 195 () attaches carbamate directly to the naphthyridine nitrogen, while the target compound uses a methylene linker (-CH2-).
- Implications : The methylene spacer in the target compound adds flexibility, possibly improving binding to deep protein pockets but reducing conformational rigidity .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
